Molecular Weight Reduction vs. Ethyl Ester Analog Improves Fragment-Like Character for FBDD Libraries
In fragment-based drug discovery (FBDD), the 'rule of three' (MW ≤ 300 Da) is a widely adopted guideline for fragment library design. Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (MBPC, MW = 323.18 Da) possesses a molecular weight 14.03 Da lower than its direct ethyl ester analog (ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, MW = 337.21 Da) . This 4.2% reduction in molecular weight places MBPC closer to the Ro3 threshold than the ethyl ester, providing a more favorable starting point for fragment elaboration where every heavy atom added during optimization counts against the final lead's molecular weight budget . The corresponding reduction in lipophilicity (estimated ΔXLogP3 ≈ 0.3–0.5 log units) also translates into a measurably lower contribution to logP-driven off-target promiscuity risk .
| Evidence Dimension | Molecular weight (MW) and estimated lipophilicity (XLogP3) as fragment property metrics |
|---|---|
| Target Compound Data | MW = 323.18 Da; XLogP3 = 2.8 |
| Comparator Or Baseline | Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate: MW = 337.21 Da; XLogP3 = 3.2 (estimated) |
| Quantified Difference | ΔMW = –14.03 Da (–4.2%); ΔXLogP3 ≈ –0.4 log units |
| Conditions | Calculated properties from authoritative database entries (BOC Sciences, ChemSrc); XLogP3 computed via PubChem/EPA algorithm |
Why This Matters
For FBDD programs operating under Ro3 constraints, the 14 Da lower molecular weight of MBPC provides a measurable advantage in fragment elaboration headroom compared to the ethyl ester analog.
